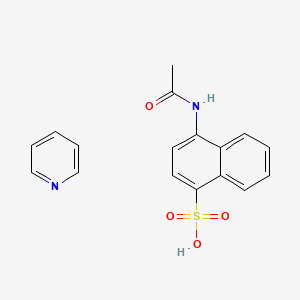
4-(Aminocarbonyl)-5-(isopropylamino)-2-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminocarbonyl)-5-(isopropylamino)-2-methylbenzoic acid is an organic compound with a complex structure that includes an aminocarbonyl group, an isopropylamino group, and a methylbenzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminocarbonyl)-5-(isopropylamino)-2-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the acylation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions . The reaction conditions often require the use of solvents like xylene and bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminocarbonyl)-5-(isopropylamino)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the aminocarbonyl or isopropylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-(Aminocarbonyl)-5-(isopropylamino)-2-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Aminocarbonyl)-5-(isopropylamino)-2-methylbenzoic acid involves its interaction with specific molecular targets. The aminocarbonyl and isopropylamino groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The exact pathways involved depend on the specific biological context and target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole-Based Compounds: These compounds share some structural similarities and have been studied for their biological activities.
tert-Butyloxycarbonyl-Protected Amino Acids: These compounds are used in organic synthesis and have similar reactive groups.
Uniqueness
4-(Aminocarbonyl)-5-(isopropylamino)-2-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propiedades
Fórmula molecular |
C12H16N2O3 |
|---|---|
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
4-carbamoyl-2-methyl-5-(propan-2-ylamino)benzoic acid |
InChI |
InChI=1S/C12H16N2O3/c1-6(2)14-10-5-8(12(16)17)7(3)4-9(10)11(13)15/h4-6,14H,1-3H3,(H2,13,15)(H,16,17) |
Clave InChI |
FLHZZKKNMKSPED-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C(=O)O)NC(C)C)C(=O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(4-Fluorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B8454641.png)

![4-[(But-3-en-1-yl)oxy]-2-(piperazin-1-yl)quinazoline](/img/structure/B8454663.png)



![4-[(2-Bromophenyl)thio]benzaldehyde](/img/structure/B8454690.png)







